molecular formula C12H12O5 B8288391 Ethyl 2,3-dioxo-(p-methoxyphenyl)-propionate

Ethyl 2,3-dioxo-(p-methoxyphenyl)-propionate

Cat. No.: B8288391
M. Wt: 236.22 g/mol
InChI Key: VPZKUEPFFVQKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-dioxo-(p-methoxyphenyl)-propionate is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate

InChI

InChI=1S/C12H12O5/c1-3-17-12(15)11(14)10(13)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

VPZKUEPFFVQKRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-(4-methoxyphenyl)-3-oxo-2-(triphenylphosphoranylidene)propionate. (0.510 g, 1.1 mmol) in THF (10 ml) was added water (10 ml) followed by oxone (0.974 g, 1.6 mmol) in portions and the resulting mixture was stirred at room temperature overnight. The solid was removed by filtration and filtrate concentrated in vacuo and extracted with DCM. The combined organic phases were dried over MgSO4 and the solvent removed in vacuo to afford crude ethyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate as a yellow oil (0.500 g) as a mixture with triphenylphosphine oxide which was used without further purification. LCMS (2) 2.38 min; m/z 237.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.974 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of ethyl p-methoxybenzoylacetate (16.3 mL, 85 m mol) and SeO2 (9.9 g, 89 m mol) in 80 mL of dioxane was heated to reflux overnight. After being cooled down to rt, the reaction mixture was filtered to remove inorganic solid. The filtrate was concentrated under reduced pressure and treated with benzene. The benzene solution was concentrated to dryness under reduced pressure to yield ethyl 2,3-dioxo-(p-methoxyphenyl) -propionate, which was used in next step without further purification.
Quantity
16.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

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